molecular formula C6H10O5 B14074723 2-C-Methyl-D-ribo-pentonic acid gamma-lactone

2-C-Methyl-D-ribo-pentonic acid gamma-lactone

Katalognummer: B14074723
Molekulargewicht: 162.14 g/mol
InChI-Schlüssel: WJBVKNHJSHYNHO-BBZZFXJRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-C-Methyl-D-ribo-pentonic acid gamma-lactone, also known as 2-C-Methyl-D-ribonic acid gamma-lactone, is a chemical compound with the molecular formula C₆H₁₀O₅ and a molecular weight of 162.14 g/mol. This compound is a derivative of ribonic acid and is characterized by its lactone structure, which is a cyclic ester formed from the hydroxyl and carboxyl groups of the ribonic acid molecule.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-C-Methyl-D-ribo-pentonic acid gamma-lactone typically involves the oxidation of 2-C-Methyl-D-ribose. The reaction conditions often include the use of oxidizing agents such as bromine or nitric acid under controlled temperatures. The process may also involve the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as crystallization and chromatography further ensures the quality of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-C-Methyl-D-ribo-pentonic acid gamma-lactone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acids.

    Reduction: Reduction reactions can convert the lactone back to its corresponding alcohol.

    Substitution: The lactone ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Bromine, nitric acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, and alcohols.

Major Products Formed

    Oxidation: Formation of 2-C-Methyl-D-ribonic acid.

    Reduction: Formation of 2-C-Methyl-D-ribose.

    Substitution: Formation of various substituted lactones and esters.

Wissenschaftliche Forschungsanwendungen

2-C-Methyl-D-ribo-pentonic acid gamma-lactone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of enantiomerically pure 4-substituted riboses and saccharinic acids.

    Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.

    Medicine: Investigated for its potential use in the development of antiviral and anticancer agents.

    Industry: Utilized in the production of herbicidal esters and branched nucleosides.

Wirkmechanismus

The mechanism of action of 2-C-Methyl-D-ribo-pentonic acid gamma-lactone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes involved in carbohydrate metabolism, such as ribokinase and ribose-5-phosphate isomerase.

    Pathways: The compound can modulate the pentose phosphate pathway, influencing the production of nucleotides and amino acids.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-C-Methyl-D-ribonic acid: A direct oxidation product of the lactone.

    2-C-Methyl-D-ribose: The reduced form of the lactone.

    D-Ribonic acid gamma-lactone: A non-methylated analog of the compound.

Uniqueness

2-C-Methyl-D-ribo-pentonic acid gamma-lactone is unique due to its methyl group at the 2-position, which imparts distinct chemical properties and reactivity compared to its non-methylated counterparts. This structural feature enhances its utility in synthetic chemistry and its potential biological activities.

Eigenschaften

Molekularformel

C6H10O5

Molekulargewicht

162.14 g/mol

IUPAC-Name

(3R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-one

InChI

InChI=1S/C6H10O5/c1-6(10)4(8)3(2-7)11-5(6)9/h3-4,7-8,10H,2H2,1H3/t3?,4?,6-/m1/s1

InChI-Schlüssel

WJBVKNHJSHYNHO-BBZZFXJRSA-N

Isomerische SMILES

C[C@]1(C(C(OC1=O)CO)O)O

Kanonische SMILES

CC1(C(C(OC1=O)CO)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.